![molecular formula C22H28N2O3S B5715137 1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5715137.png)
1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone disrupts the signaling pathways that promote cancer cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It has also been shown to modulate the immune system, enhancing the activity of T cells and natural killer cells, which play a critical role in the body's defense against cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in lab experiments include its potent and selective inhibition of BTK, as well as its ability to synergize with other cancer treatments. However, 1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has some limitations, including its short half-life and potential toxicity at high doses.
Direcciones Futuras
Future research on 1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone could explore its potential use in combination with other cancer treatments, as well as its efficacy in different cancer types. Additionally, further studies could investigate the potential of 1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in modulating the immune system and enhancing the body's natural defenses against cancer.
Métodos De Síntesis
The synthesis of 1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone involves a multi-step process that starts with the reaction of 4-tert-butylbenzenesulfonyl chloride with piperazine to form 4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenol. This intermediate is then reacted with ethyl chloroacetate to form 1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone.
Aplicaciones Científicas De Investigación
1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and solid tumors. In preclinical studies, 1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has shown synergistic effects when combined with other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
1-[4-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17(25)18-5-9-20(10-6-18)23-13-15-24(16-14-23)28(26,27)21-11-7-19(8-12-21)22(2,3)4/h5-12H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBVQFCGJBGSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)
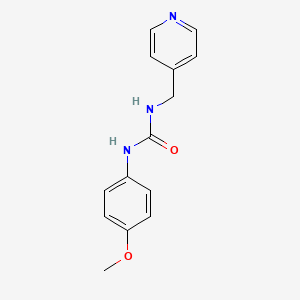
![2-amino-4-(4-isopropylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5715071.png)
![1-ethyl-4-[2-(1-naphthyloxy)ethyl]piperazine](/img/structure/B5715079.png)
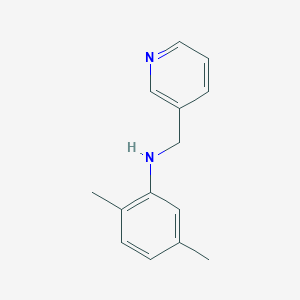
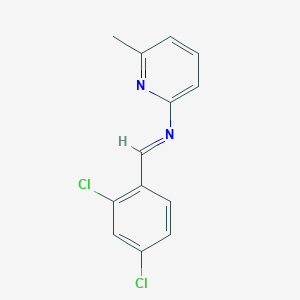
![4,6-dimethyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5715094.png)
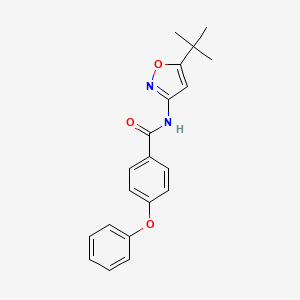
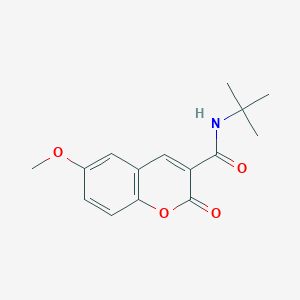
![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
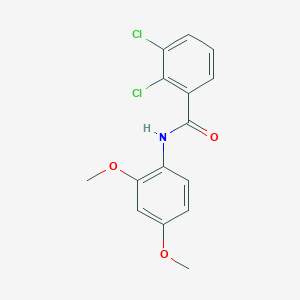
![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)
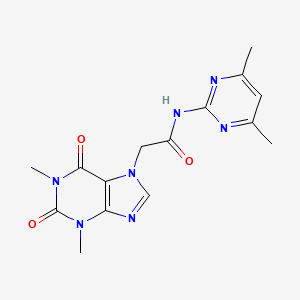
![2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)